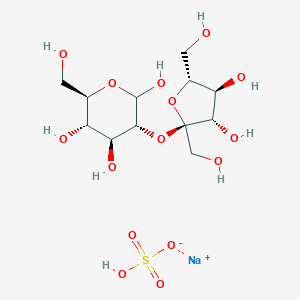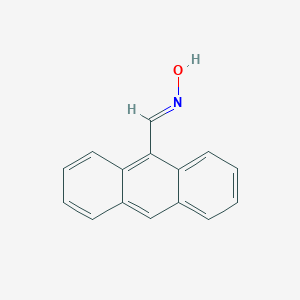![molecular formula C26H34FN3O3 B232129 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. However, there are also limitations to its use in lab experiments. For example, the compound may have low solubility in water, which could limit its use in certain experiments. It may also have potential side effects that could affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone. One potential direction is to further explore its mechanism of action and identify specific targets for its activity. Another direction is to investigate its potential use in combination with other therapeutic agents for cancer and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal side effects.
Métodos De Síntesis
The synthesis of 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone can be achieved using various methods. One of the commonly used methods involves the reaction of 4-fluorophenylpiperazine with 4-hydroxybenzaldehyde in the presence of morpholine and acetic acid. The resulting product is then treated with 2-bromoethylamine hydrobromide to obtain the final compound.
Aplicaciones Científicas De Investigación
3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone has been extensively studied for its potential applications in medical research. This compound has been shown to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H34FN3O3 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C26H34FN3O3/c1-20(26(32)22-4-8-24(31)9-5-22)18-28-10-12-29(13-11-28)19-25(30-14-16-33-17-15-30)21-2-6-23(27)7-3-21/h2-9,20,25,31H,10-19H2,1H3 |
Clave InChI |
RAZZYFNQQDIKGG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCOCC3)C(=O)C4=CC=C(C=C4)O |
SMILES canónico |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCOCC3)C(=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)


![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
